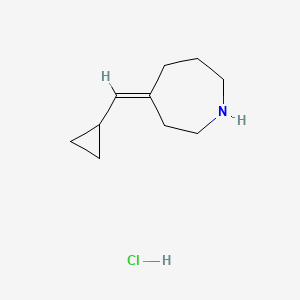
2,2,4-Trimethylpent-4-en-1-amine hydrochloride
Descripción general
Descripción
2,2,4-Trimethylpent-4-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of 2,2,4-trimethylpentene, featuring an amine group and a hydrochloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-en-1-amine hydrochloride typically involves the reaction of 2,2,4-trimethylpentene with an appropriate amine source under acidic conditions. One common method is the reaction of 2,2,4-trimethylpentene with ammonia in the presence of hydrochloric acid, leading to the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions such as temperature, pressure, and pH. The resulting product is then purified through crystallization or other suitable methods to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethylpent-4-en-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylpent-4-en-1-amine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and additives.
Mecanismo De Acción
The mechanism by which 2,2,4-trimethylpent-4-en-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical reactions.
Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's mechanism of action will vary depending on the context of its use. For example, in drug discovery, it may target specific receptors or enzymes involved in disease pathways.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentene
Other amine hydrochlorides (e.g., 2,2,4-trimethylpent-3-en-1-amine hydrochloride)
Related amines and hydrochlorides
Propiedades
IUPAC Name |
2,2,4-trimethylpent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6-9;/h1,5-6,9H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYNDGCJXCYWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride](/img/structure/B1485262.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)

![3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485268.png)

![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)




![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)
